molecular formula C17H10ClN3OS2 B2740696 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide CAS No. 477326-85-5

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide

Cat. No.: B2740696
CAS No.: 477326-85-5
M. Wt: 371.86
InChI Key: PFXFFAKGHRNBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a complex organic compound featuring a benzothiazole and thiazole moiety linked to a chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide typically involves the following steps:

  • Formation of Benzothiazole and Thiazole Moieties: : The benzothiazole moiety can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent. The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

  • Coupling Reaction: : The benzothiazole and thiazole moieties are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, converting them to amines or alcohols, respectively.

    Substitution: The chlorobenzamide group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria . It also exhibits potential anticancer activity by inhibiting specific cellular pathways involved in cancer cell proliferation.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer cells, it may inhibit key enzymes or signaling pathways essential for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
  • N-(1,3-thiazol-2-yl)-3-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-ylbenzamide

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide is unique due to the presence of both benzothiazole and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its binding affinity to biological targets and increases its chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS2/c18-11-5-3-4-10(8-11)15(22)21-17-20-13(9-23-17)16-19-12-6-1-2-7-14(12)24-16/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXFFAKGHRNBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.